![molecular formula C12H11BrN2O3 B6142201 4-(6-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid CAS No. 926193-31-9](/img/structure/B6142201.png)
4-(6-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(6-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid” is a chemical compound with the molecular formula C12H11BrN2O3 and a molecular weight of 311.13 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “4-(6-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid” consists of a quinazolinone ring attached to a butanoic acid group . The quinazolinone ring contains a bromine atom at the 6-position and an oxo group at the 4-position .Scientific Research Applications
Research Use
This compound is primarily used for research purposes . It’s not intended for diagnostic or therapeutic use .
Synthesis of Imidazole Containing Compounds
While not directly related to the compound , it’s worth noting that similar compounds have been used in the synthesis of imidazole containing compounds . These compounds have a broad range of chemical and biological properties and have become an important synthon in the development of new drugs .
Quinazoline Derivatives
The compound is a quinazoline derivative . Quinazoline derivatives have been found to have a wide range of therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, and anti-diabetes .
Antitumor Activity
Some compounds similar to “4-(6-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid” have shown promising antitumor activity against liver carcinoma (HEPG2-1) .
properties
IUPAC Name |
4-(6-bromo-4-oxo-3H-quinazolin-2-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3/c13-7-4-5-9-8(6-7)12(18)15-10(14-9)2-1-3-11(16)17/h4-6H,1-3H2,(H,16,17)(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXLTMLFOFDVSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NC(=N2)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Bromo-4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.